molecular formula C17H14ClNO B8639447 2-(3-Chloromethylphenoxy)methylquinoline CAS No. 123226-29-9

2-(3-Chloromethylphenoxy)methylquinoline

Cat. No.: B8639447
CAS No.: 123226-29-9
M. Wt: 283.7 g/mol
InChI Key: QZQFCSAFZBNYHK-UHFFFAOYSA-N
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Description

2-(3-Chloromethylphenoxy)methylquinoline (CAS 150235-40-8) is a quinoline derivative featuring a chloromethylphenoxy substituent at the 2-position of the quinoline core. This compound is structurally characterized by a quinoline ring system substituted with a phenoxy group bearing a chloromethyl moiety. Its molecular formula is C₁₈H₁₅ClNO, with a molecular weight of 296.78 g/mol . The chloromethyl group enhances reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

123226-29-9

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

2-[[3-(chloromethyl)phenoxy]methyl]quinoline

InChI

InChI=1S/C17H14ClNO/c18-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2

InChI Key

QZQFCSAFZBNYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

A comparison of key structural features and physicochemical parameters is summarized in Table 1.

Compound Name Substituents Molecular Weight (g/mol) LogP Synthesis Method Key Applications Reference IDs
2-(3-Chloromethylphenoxy)methylquinoline 2-(3-Cl-CH₂-phenoxy)methyl 296.78 ~5.2* Cross-coupling (inferred) Intermediate in drug design
3-(Chloromethyl)quinoline hydrochloride 3-Cl-CH₂ 214.09 2.8 Vilsmeier reaction Pharmaceutical intermediates
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-Cl-Ph, 4-(3,4-diOMe-Ph), 6-OMe, 3-Me 449.94 6.59 Povarov cycloaddition + oxidation Anticancer, antitubercular
2-Chloro-3-methoxymethylquinoline 2-Cl, 3-CH₂OCH₃ 207.67 2.1 Methoxylation of dichloro intermediate Precursor for bioactive molecules
2-Methylquinoline 2-Me 143.19 2.3 Skraup synthesis Antitumor agents

*Estimated based on structural similarity to .

Key Observations :

  • Lipophilicity: The chloromethylphenoxy substituent in the target compound likely confers high lipophilicity (LogP ~5.2), similar to the 2,4-diarylquinoline derivative (LogP 6.59) . High LogP values (>3) may compromise oral bioavailability but enhance blood-brain barrier permeability, as seen in tetrahydroquinoline precursors .
Antitumor Potential
  • Methylquinoline Derivatives: 2-Methylquinoline and carbazole hybrids exhibit antimelanoma activity by inducing DNA damage via ROS elevation . The chloromethyl group in the target compound may similarly enhance reactivity toward biological targets.
  • 2,4-Diarylquinolines: Derivatives with 4-chlorophenyl and dimethoxyphenyl groups show anticancer and antitubercular activity, attributed to their lipophilic nature and planar aromatic systems .

Q & A

Q. What synthetic methodologies are commonly employed to introduce chloromethylphenoxy groups onto quinoline scaffolds?

The synthesis of 2-(3-Chloromethylphenoxy)methylquinoline derivatives often involves multi-step reactions. For example:

  • Intermediate Preparation : Starting from substituted anilines, reactions with 3-chloropropionyl chloride yield chloromethyl intermediates via Vilsmeier-Haack conditions (DMF/POCl₃ at 85°C) .
  • Substitution Reactions : Chloromethyl intermediates undergo nucleophilic substitution with phenols in the presence of K₂CO₃ in refluxing acetonitrile to introduce phenoxy groups .
  • Catalytic Hydrodehalogenation : Palladium-catalyzed reactions can remove halogen substituents post-functionalization to refine the final product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and coupling patterns , HRMS for molecular weight confirmation .
  • Chromatography : TLC and column chromatography (petroleum ether/EtOAc systems) for purity assessment .
  • Elemental Analysis : To validate empirical formulas .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during chloromethylquinoline synthesis?

Optimization strategies include:

  • Temperature Control : Lower temperatures (e.g., 45°C for methoxylation) reduce side reactions .
  • Catalyst Selection : Palladium catalysts improve hydrodehalogenation efficiency, achieving near-quantitative yields .
  • Solvent Systems : Polar aprotic solvents like DMF enhance reactivity in Vilsmeier-Haack reactions .
  • Example Data :
Reaction StepCatalyst/SolventYieldReference
MethoxylationNaOMe/MeOH, 45°C88%
Phenoxy SubstitutionK₂CO₃/CH₃CN, reflux50–88%

Q. How should researchers address contradictions in spectroscopic data for chloromethyl-substituted quinolines?

Discrepancies may arise from:

  • Tautomerism or Solvent Effects : Dynamic equilibria in solution can alter NMR signals. Deuterated solvents and variable-temperature NMR help resolve ambiguities .
  • Regioisomeric Byproducts : HRMS and 2D NMR (COSY, NOESY) differentiate isomers .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies enhance regioselectivity in quinoline functionalization with bulky substituents?

  • Directed Metalation : Chromium or copper catalysts enable selective C–H activation at sterically accessible positions (e.g., quinoline C-3) .
  • Protecting Groups : Temporary blocking of reactive sites (e.g., Boc groups) directs substitution to desired positions .
  • Microwave-Assisted Synthesis : Accelerates reactions, reducing decomposition of sensitive intermediates .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Contradictory Yields : Compare synthetic routes (e.g., Vilsmeier-Haack vs. Ullmann coupling) to identify optimal pathways .

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